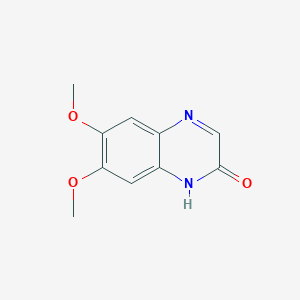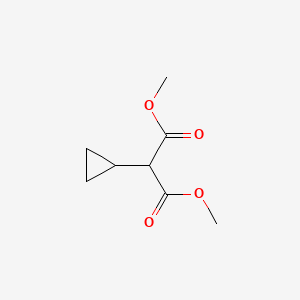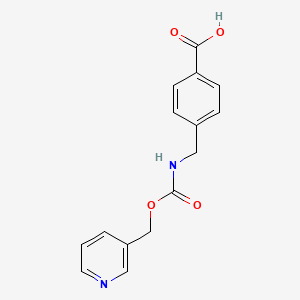
6,7-Dimethoxyquinoxalin-2-ol
説明
Synthesis Analysis
The synthesis of quinoxaline derivatives has been a subject of extensive research due to its emergence as an important chemical moiety . A series of 6,7-dimethoxyquinazoline derivatives connected by diaryl urea scaffolds was designed and synthesized . The reaction of 3 with maleimide in chloroform gave the maleimic acid 6, which was cyclised to the thiol probe .Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxyquinoxalin-2-ol is C10H10N2O3 . Its molecular weight is 206.19800 . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Chemical Reactions Analysis
The reaction of 3 with maleimide in chloroform gave the maleimic acid 6, which was cyclised to the thiol probe . The amine 3 was converted into the haloacetamides 8 and 9 by reaction of haloacetyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethoxyquinoxalin-2-ol include a molecular weight of 206.19800 , a density of 1.33g/cm3 , and a boiling point of 408.7ºC at 760mmHg . Its melting point is 295-296ºC and it has a flash point of 201ºC .科学的研究の応用
Anticancer Potential
Research has demonstrated the anticancer properties of compounds structurally related to 6,7-Dimethoxyquinoxalin-2-ol. For instance, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid exhibited notable antiproliferative activity against colorectal carcinoma through the blockade of IL-6/JAK2/STAT3 signaling pathway, indicating its potential as an anti-CRC agent (Mishra et al., 2018). Another study found that isolated M1 from Mucuna pruriens seeds showed antiproliferative activity on hepatic carcinoma cells, suggesting its utility in hepatic cancer treatment (Kumar et al., 2016).
Synthesis of Pharmacologically Active Molecules
6,7-Dimethoxyquinolin-4-ol, a derivative of 6,7-Dimethoxyquinoxalin-2-ol, has been utilized in the synthesis of cabozantinib, a therapeutic agent for medullary thyroid cancer and advanced renal cell carcinoma (Fang et al., 2019). This showcases the role of 6,7-Dimethoxy derivatives in the development of significant medical treatments.
Anticonvulsant Effects
The anticonvulsant effects of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated, revealing some compounds with significant activity in animal models of epilepsy (Gitto et al., 2010). These findings highlight the potential of 6,7-Dimethoxy derivatives in epilepsy management.
Pesticidal Activity
6,7-Dimethoxy coumarin, synthesized from related chemical pathways, exhibited herbicidal and antifungal activities against various plant pathogens, suggesting its utility in agricultural applications (Zhao-li, 2007).
Antimicrobial Investigation
Quinoxaline carboxylic acid derivatives, related to 6,7-Dimethoxyquinoxalin-2-ol, have been synthesized and tested for antimicrobial activities, indicating the chemical's relevance in developing new antimicrobial agents (El-Gaby et al., 2002).
Safety And Hazards
The safety and hazards associated with 6,7-Dimethoxyquinoxalin-2-ol are indicated by the signal word "Warning" . The hazard statements include H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
6,7-dimethoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)12-10(13)5-11-6/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTHNWNCKJAQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462637 | |
| Record name | 6,7-Dimethoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyquinoxalin-2-ol | |
CAS RN |
5739-98-0 | |
| Record name | 6,7-Dimethoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxyquinoxalin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)










